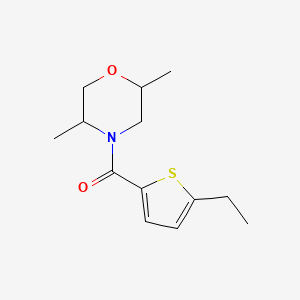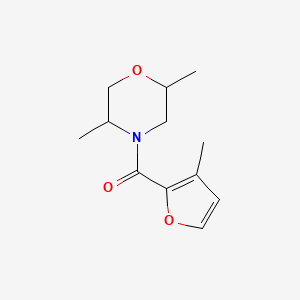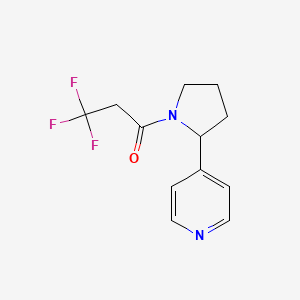![molecular formula C12H18ClN3O2S B7544499 1-[1-(3-Chlorophenyl)-2-(sulfamoylamino)ethyl]pyrrolidine](/img/structure/B7544499.png)
1-[1-(3-Chlorophenyl)-2-(sulfamoylamino)ethyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(3-Chlorophenyl)-2-(sulfamoylamino)ethyl]pyrrolidine, also known as CP-465,022, is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications.
Applications De Recherche Scientifique
1-[1-(3-Chlorophenyl)-2-(sulfamoylamino)ethyl]pyrrolidine has been studied extensively for its potential therapeutic applications in the treatment of various neurological disorders, including anxiety, depression, and schizophrenia. It has also been investigated for its potential use as a cognitive enhancer and as a treatment for drug addiction.
Mécanisme D'action
1-[1-(3-Chlorophenyl)-2-(sulfamoylamino)ethyl]pyrrolidine is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in the regulation of synaptic plasticity and the modulation of glutamate release. By blocking the activity of mGluR5, 1-[1-(3-Chlorophenyl)-2-(sulfamoylamino)ethyl]pyrrolidine may help to regulate the release of glutamate and improve cognitive function.
Biochemical and Physiological Effects
1-[1-(3-Chlorophenyl)-2-(sulfamoylamino)ethyl]pyrrolidine has been shown to have a number of biochemical and physiological effects in animal models, including reducing anxiety-like behavior, improving cognitive function, and reducing drug-seeking behavior. It has also been shown to increase the release of dopamine in the prefrontal cortex, which may contribute to its cognitive-enhancing effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[1-(3-Chlorophenyl)-2-(sulfamoylamino)ethyl]pyrrolidine in lab experiments is that it is a highly selective antagonist of mGluR5, which minimizes off-target effects. However, one limitation is that it has a relatively short half-life, which may make it difficult to administer in certain experimental settings.
Orientations Futures
There are a number of potential future directions for research on 1-[1-(3-Chlorophenyl)-2-(sulfamoylamino)ethyl]pyrrolidine, including investigating its potential use as a treatment for other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research could be conducted to better understand the precise mechanism of action of 1-[1-(3-Chlorophenyl)-2-(sulfamoylamino)ethyl]pyrrolidine, as well as to develop more effective methods of administering the compound in experimental settings. Finally, research could be conducted to investigate potential synergies between 1-[1-(3-Chlorophenyl)-2-(sulfamoylamino)ethyl]pyrrolidine and other compounds, such as other mGluR5 antagonists or drugs that target other neurotransmitter systems.
Méthodes De Synthèse
1-[1-(3-Chlorophenyl)-2-(sulfamoylamino)ethyl]pyrrolidine can be synthesized using a multi-step process that involves the reaction of 3-chloroaniline with ethyl 2-bromoacetate to form 1-(3-chlorophenyl)ethyl 2-bromoacetate. This compound is then reacted with pyrrolidine and sodium hydride to form 1-[1-(3-chlorophenyl)-2-(sulfamoylamino)ethyl]pyrrolidine.
Propriétés
IUPAC Name |
1-[1-(3-chlorophenyl)-2-(sulfamoylamino)ethyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O2S/c13-11-5-3-4-10(8-11)12(9-15-19(14,17)18)16-6-1-2-7-16/h3-5,8,12,15H,1-2,6-7,9H2,(H2,14,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIIZPWMRNXUYLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CNS(=O)(=O)N)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(3-Chlorophenyl)-2-(sulfamoylamino)ethyl]pyrrolidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[[2-(3-Chlorophenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine](/img/structure/B7544449.png)
![N-[2-(furan-2-yl)-2-piperidin-1-ylethyl]-2-(2-oxopyrimidin-1-yl)acetamide](/img/structure/B7544463.png)

![3-(2,2-Dimethylmorpholine-4-carbonyl)-7a-methyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazol-5-one](/img/structure/B7544480.png)
![1-[(4-methoxyphenyl)methoxy]-3-[4-(1H-pyrazol-5-yl)piperidin-1-yl]propan-2-ol](/img/structure/B7544503.png)
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-5-ethyl-N-methylthiophene-2-carboxamide](/img/structure/B7544506.png)
![2-methyl-5-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B7544510.png)

![2-(4-methoxyphenyl)-4-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]-1,3-oxazole](/img/structure/B7544516.png)
![5-[2-(3-Chlorophenyl)pyrrolidin-1-yl]-2-methyl-[1,2]oxazolo[2,3-a]pyrimidin-7-one](/img/structure/B7544518.png)